2-(1,3-Benzothiazol-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
2-(1,3-Benzothiazol-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that features a unique structure combining benzothiazole, chromeno, and pyrrole moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzothiazol-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzenethiol with aromatic aldehydes, followed by cyclization reactions. The reaction conditions often involve the use of ethanol as a solvent and stirring at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Benzothiazol-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) and other peroxides.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
2-(1,3-Benzothiazol-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential anti-cancer, anti-bacterial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(1,3-Benzothiazol-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways, leading to effects such as reduced cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzothiazole derivatives: These compounds share the benzothiazole moiety and exhibit similar biological activities.
Chromeno derivatives: Compounds with the chromeno structure also show diverse chemical reactivity and potential biological activities.
Pyrrole derivatives: These compounds are known for their wide range of applications in medicinal chemistry.
Uniqueness
2-(1,3-Benzothiazol-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to its combination of three distinct moieties, which imparts a wide range of chemical reactivity and potential biological activities. This structural complexity allows for interactions with multiple molecular targets, making it a versatile compound in scientific research .
Properties
Molecular Formula |
C24H14N2O3S |
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Molecular Weight |
410.4 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-1-phenyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C24H14N2O3S/c27-21-15-10-4-6-12-17(15)29-22-19(21)20(14-8-2-1-3-9-14)26(23(22)28)24-25-16-11-5-7-13-18(16)30-24/h1-13,20H |
InChI Key |
HDUNYGHFIQXNAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C3=C(C(=O)N2C4=NC5=CC=CC=C5S4)OC6=CC=CC=C6C3=O |
Origin of Product |
United States |
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